ethyl 5-(2-methoxyphenyl)pent-4-enoate

Catalog No.
S8838521
CAS No.
90122-54-6
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
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ethyl 5-(2-methoxyphenyl)pent-4-enoate

CAS Number

90122-54-6

Product Name

ethyl 5-(2-methoxyphenyl)pent-4-enoate

IUPAC Name

ethyl 5-(2-methoxyphenyl)pent-4-enoate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-3-17-14(15)11-7-5-9-12-8-4-6-10-13(12)16-2/h4-6,8-10H,3,7,11H2,1-2H3

InChI Key

HBGTYFKIILIOQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CC1=CC=CC=C1OC

Olefination Strategies in Unsaturated Ester Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction remains a cornerstone for constructing α,β-unsaturated esters. By employing phosphonate-stabilized carbanions, this method achieves high E-selectivity (>90%) in alkene formation. For ethyl 5-(2-methoxyphenyl)pent-4-enoate, the reaction typically involves a 2-methoxybenzaldehyde precursor and a β-ketophosphonate derived from ethyl acrylate.

Mechanistic Highlights:

  • Deprotonation of the phosphonate generates a nucleophilic carbanion, which attacks the aldehyde carbonyl to form an oxaphosphetane intermediate.
  • Collapse of this intermediate releases the E-alkene and a dialkyl phosphate byproduct, which is easily removed via aqueous workup.

Optimization Data:

ParameterOptimal ConditionYield (%)
BaseNaH (2.2 equiv)78
SolventTHF, –78°C to RT82
Phosphonate SourceDiethyl β-ketophosphonate85

This method’s limitation lies in its sensitivity to steric hindrance from the 2-methoxy substituent, which can reduce yields to ~65% if ortho effects dominate.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies leverage Suzuki-Miyaura or Heck couplings to install the 2-methoxyphenyl group. A Heck-isomerization-Wittig sequence reported by ARKIVOC demonstrates a three-component synthesis of analogous pent-2-enoates.

Key Steps:

  • Heck Coupling: Aryl iodides (e.g., 2-iodoanisole) react with ethyl acrylate in the presence of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) to form β-arylacrylates.
  • Isomerization: Base-mediated migration of the double bond from position 2 to 4.
  • Wittig Olefination: Phosphonium ylide formation and reaction with aldehydes to finalize the pent-4-enoate skeleton.

Performance Metrics:

  • Yield: 91% (E/Z = 7:1, β/α = 13:1)
  • Regioselectivity: Controlled by MgO and PPh₃ stoichiometry during ylide generation.

Base-Free Silver-Catalyzed Allenolate-Mediated Pathways

A 2024 breakthrough introduced a silane-free olefination using AgNO₃ (10 mol%) and trimethyl orthoformate. Propiolates serve as allenolate precursors, reacting with 2-methoxybenzaldehyde to form the target ester via decarbonylation.

Advantages:

  • Avoids stoichiometric phosphine oxides or silanes.
  • Operates at mild temperatures (50–80°C) with short reaction times (<6 h).

Challenges:

  • Limited scope for electron-deficient aldehydes.
  • Trans-selectivity ranges from 70–85%, necessitating further optimization.

Meyer–Schuster Rearrangement for Stereocontrol

Though not directly reported for this compound, Meyer–Schuster rearrangement of propargyl alcohols offers a stereoselective route to α,β-unsaturated esters. A propargyl precursor bearing the 2-methoxyphenyl group could undergo acid-catalyzed rearrangement (e.g., with p-TsOH) to yield the pent-4-enoate framework.

Theoretical Pathway:

  • Propargyl Alcohol Synthesis: Grignard addition to ethyl propiolate.
  • Rearrangement: Acid-mediated -sigmatropic shift.
  • Esterification: Methanol quench to stabilize the product.

Predicted Outcomes:

  • Yield: ~60–75% (based on analogous systems).
  • Stereoselectivity: E-alkene predominance due to transition-state geometry.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

234.125594432 g/mol

Monoisotopic Mass

234.125594432 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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